1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one, more commonly referred to as AMP-PEP, is a synthetic compound with a wide range of scientific applications. AMP-PEP is a small molecule that can be used in research to study the structure, function, and behavior of proteins. It is also used in medical research to investigate the effects of certain drugs on the body. The structure of AMP-PEP is relatively simple and can be easily synthesized in the laboratory. This makes it a versatile and powerful tool for researchers.
Scientific Research Applications
Synthesis and Chemical Transformations
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one and its derivatives are involved in various chemical transformations. For example, 3-Aminopyrrolidin-2-ones with fused norbornane or spirocyclopropane fragments can react with benzaldehyde to form azomethines, which can further undergo reduction or react to form heterocyclic spiranes through 1,3-dipolar cycloaddition (Kostyuchenko et al., 2009).
Catalysis and Organic Synthesis
The compound and its derivatives are also employed in the field of organic synthesis. Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtainable through asymmetric cycloadditions and subsequent catalytic hydrogenation, serve as catalysts for asymmetric Michael additions of ketones to nitroalkenes. These derivatives are part of the L-series of natural amino acids, demonstrating the compound's utility in stereoselective organic transformations (Ruiz-Olalla et al., 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound, like 3-aminopyrrolidin-2-one and its variants, are synthesized for their potential biological activities. For example, hydrogenation of certain esters yields these compounds, predominantly in the trans isomer form, indicating their relevance in medicinal chemistry and drug design (Gorpinchenko et al., 2009).
Materials Science
In materials science, compounds structurally related to this compound are synthesized and characterized for their potential applications in creating advanced materials. For instance, novel helical, nanoscale ferrocenylphenyl amides are synthesized, showcasing applications in designing materials with specific microstructural and optoelectronic properties (Xu et al., 2007).
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-2-4-12(5-3-10)17-9-13(16)15-7-6-11(14)8-15/h2-5,11H,6-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHKLJNRCZLCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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